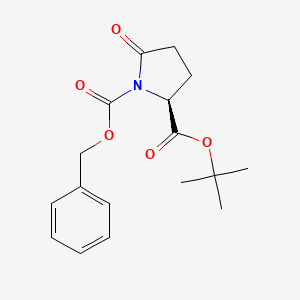

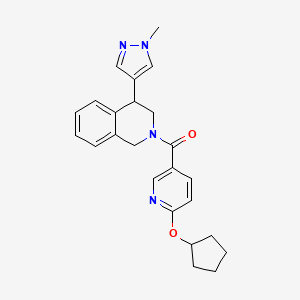

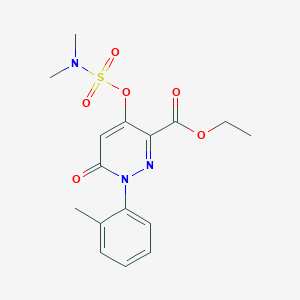

![molecular formula C14H20N2O3S B2869955 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide CAS No. 941974-51-2](/img/structure/B2869955.png)

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazolidine, a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third . It is also related to phenylpiperidines, which consist of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of thiazolidine derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using quantum chemical calculations performed using Density Functional Theory .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as melting point determination and NMR spectroscopy .Applications De Recherche Scientifique

Antimicrobial and Dyeing Properties

Research on thiazolidinone derivatives, including compounds similar in structure to N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide, has revealed their potential in antimicrobial applications. A study synthesized thiazolidin-4-one derivatives and evaluated their in vitro antibacterial and antifungal properties against two bacteria and two fungi. These derivatives were also investigated for their dyeing potential on various fabrics, demonstrating their multifunctional use in both antimicrobial treatments and textile applications (Ayalew et al., 2014).

Anti-inflammatory and Analgesic Properties

Another line of research focused on the synthesis and characterization of Celecoxib derivatives incorporating the thiazolidinone nucleus. These derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, these compounds showed significant potential in treating inflammation and pain, with one derivative in particular exhibiting noteworthy anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain tissues, compared to controls or Celecoxib itself (Küçükgüzel et al., 2013).

Anticancer and Antioxidant Activities

Thiazolidinone derivatives, similar to this compound, have been explored for their potential in cancer treatment. Novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones were synthesized and shown to exhibit high antioxidant and anticancer activities. This research demonstrates the promise of thiazolidinone derivatives in the development of new anticancer and antioxidant therapies (Saied et al., 2019).

Enzyme Inhibition and Wound Healing

Further studies have investigated thiazolidinone derivatives for their biological effects, including enzyme inhibition and wound healing. Research evaluating novel ((2, 4-dioxothiazolidin-5-ylidene)methyl)phenyl derivatives found that these compounds could efficiently regulate prostaglandin E2 concentration and induce cellular regeneration. This suggests their potential application in treating diseases resulting from prostaglandin E2 deficiency and promoting wound healing (Na et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11(2)10-14(17)15-12-4-6-13(7-5-12)16-8-3-9-20(16,18)19/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBGVXHHCIRKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

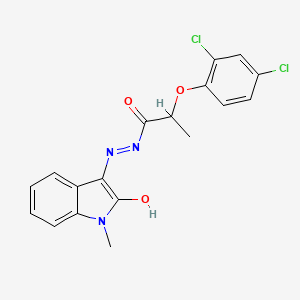

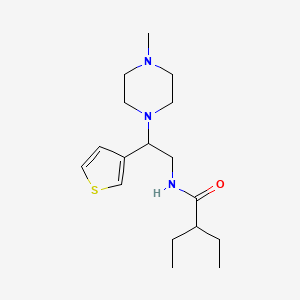

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)

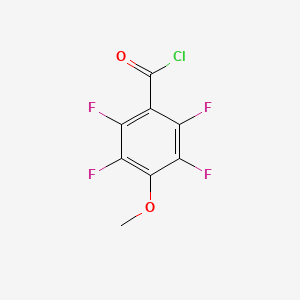

![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)

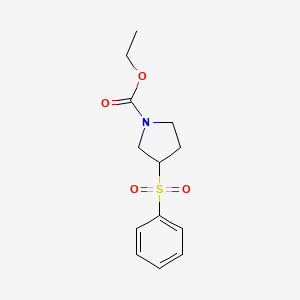

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)

![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)